

# Technical Guide: Cy2 DiC18 (7) (CAS 67675-27-8)

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## Compound of Interest

Compound Name:	Cy2 dic18 (7)
CAS No.:	67675-27-8
Cat. No.:	B3278382

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## Advanced Lipophilic Tracers for Near-Infrared Membrane Labeling

### Executive Summary

**Cy2 DiC18 (7)** (CAS 67675-27-8) is a long-chain lipophilic carbocyanine dye used for labeling cell membranes and tracking cell morphology in vivo and in vitro.[1][2][3][4] Despite the "Cy2" prefix often found in vendor catalogs, the "(7)" designation and CAS registry identify it as a heptamethine cyanine, placing its spectral emission in the Near-Infrared (NIR) region (approx. 750–780 nm).

Unlike visible spectrum dyes (DiO, DiI), **Cy2 DiC18 (7)** enables deep-tissue imaging with minimal autofluorescence, making it a critical tool for whole-animal imaging, xenograft tracking, and long-term cytotoxicity assays where high signal-to-noise ratios are required.

## Chemical Identity & Physical Properties[4][5][6]

### Nomenclature Resolution

The name "**Cy2 DiC18 (7)**" is a vendor-specific code that follows a structural logic rather than standard fluorophore naming:

- Cy2: In this context, likely refers to the generic Cyanine scaffold rather than the specific Green Cy2 fluorophore.
- DiC18: Indicates two 18-carbon (octadecyl) lipophilic chains, ensuring stable membrane retention.
- **\*\* (7):\*\*** Denotes a heptamethine bridge (7 carbons), characteristic of NIR dyes like DiR.

## Key Specifications



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Mechanism of Action

### Membrane Intercalation

**Cy2 DiC18 (7)** is weakly fluorescent in aqueous environments (quantum yield < 0.01). Upon contact with a lipid bilayer, the two C18 alkyl tails insert into the hydrophobic core of the membrane. This restricts the rotational mobility of the methine bridge, suppressing non-radiative decay pathways and resulting in a massive enhancement of fluorescence (quantum yield increases >100-fold).

### Lateral Diffusion & Stability

Once inserted, the dye diffuses laterally within the 2D plane of the plasma membrane.

- Retention: The long C18 chains prevent desorption into the culture medium, allowing tracking for 2–4 weeks in vitro or multiple cell divisions.

- Transfer: Dye transfer can occur via direct cell-to-cell contact (gap junctions) or micelle exchange, but is negligible in non-confluent cultures.

## Visualization of Mechanism



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Caption: Mechanism of fluorescence activation upon membrane insertion. The transition from aqueous to lipid environment triggers the radiative emission pathway.

## Applications in Drug Development

### In Vivo Cell Tracking (Xenografts)

Due to its NIR emission, **Cy2 DiC18 (7)** is superior to DiI or DiO for tracking injected cells in small animals. Hemoglobin and water absorb minimally at 750–780 nm, allowing detection of labeled cells through skin and tissue.

### Cell Fusion & Hybridoma Screening

Used in conjunction with a green tracer (e.g., DiO or CFSE). Two cell populations are labeled separately and fused. Fused hybrids exhibit dual fluorescence (FRET may occur if dyes are in close proximity, but spatial colocalization is the primary readout).

### Long-Term Cytotoxicity & Proliferation

Unlike cytoplasmic dyes (CFSE), membrane dyes are distributed to daughter cells. While dilution occurs, the signal remains membrane-localized, avoiding the toxicity sometimes associated with cytoplasmic protein binding.

## Experimental Protocol: Cell Membrane Labeling

Safety: Work in low light. Use nitrile gloves. Solvent: DMF (Dimethylformamide) is preferred over Ethanol for stock solutions due to better solubility of long-chain carbocyanines.

### Stock Solution Preparation

- Dissolve 5 mg of **Cy2 DiC18 (7)** in 2.5 mL of DMF to make a 2 mg/mL (approx. 2 mM) stock solution.
- Sonicate for 5–10 minutes at 37°C to ensure complete dissolution.
- Aliquot and store at -20°C. Avoid freeze-thaw cycles.

### Staining Adherent Cells

- Culture: Grow cells on coverslips to 70–80% confluence.
- Wash: Remove media and wash 2x with pre-warmed PBS (calcium/magnesium-free).
- Stain: Dilute stock solution 1:200 to 1:1000 in serum-free medium (Final conc: 2–10  $\mu$ M).
  - Optimization: Start with 5  $\mu$ M.
- Incubate: Add staining solution to cells. Incubate for 10–20 minutes at 37°C.
- Wash: Remove stain. Wash 3x with complete medium (containing serum) to scavenge excess unbound dye.
- Image: Image immediately or fix with 4% PFA.

### Staining Suspension Cells

- Harvest: Centrifuge cells (1500 rpm, 5 min). Wash 1x with PBS.

- Resuspend: Resuspend at cells/mL in serum-free medium containing 5  $\mu$ M dye.
- Incubate: 15–20 minutes at 37°C. Mix gently every 5 minutes.
- Wash: Centrifuge. Wash pellet 3x with complete medium.
- Analyze: Flow cytometry or reseed.

## Workflow Diagram



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Caption: Parallel workflows for staining adherent and suspension cells. Critical step: Serum-free incubation prevents dye quenching by albumin.

## Comparative Analysis: The "Cy" Family

To avoid confusion caused by the "Cy2" misnomer in the CAS listing, compare the spectral properties below.



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Critical Warning: Do not use a 488 nm (Blue) laser to excite CAS 67675-27-8. It requires a 633 nm or 750 nm laser source.

## Troubleshooting & Optimization



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